molecular formula C13H18O2 B7846935 1-(4-Tert-butylphenoxy)propan-2-one

1-(4-Tert-butylphenoxy)propan-2-one

Cat. No.: B7846935
M. Wt: 206.28 g/mol
InChI Key: UUWZYWFVLGHMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butylphenoxy)propan-2-one is an organic compound characterized by a propan-2-one (acetone) backbone substituted with a 4-tert-butylphenoxy group. The tert-butyl group at the para position of the phenyl ring contributes to steric bulk and lipophilicity, influencing its solubility and reactivity. This structural motif is common in intermediates for pharmaceuticals, agrochemicals, and materials science due to its stability and modularity .

Properties

IUPAC Name

1-(4-tert-butylphenoxy)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(14)9-15-12-7-5-11(6-8-12)13(2,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWZYWFVLGHMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenoxy)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-tert-butylphenol with propionic anhydride under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of production method depends on factors such as scale, cost, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenoxy)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tert-butyl group, which provides steric hindrance and affects the reactivity of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions are typically carried out in an acidic or neutral medium.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as halides or amines, often in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions typically produce alcohols or amines as the major products.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, including halogenated compounds or amides.

Scientific Research Applications

1-(4-Tert-butylphenoxy)propan-2-one finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, it is used as a building block in organic synthesis and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism by which 1-(4-tert-butylphenoxy)propan-2-one exerts its effects depends on the specific application. In pharmaceuticals, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The molecular targets and pathways involved are determined by the specific interactions of the compound with these targets.

Comparison with Similar Compounds

1-(4-tert-Butylphenyl)prop-2-en-1-one (CAS 46249-51-8)

  • Structure: Features a propenone (α,β-unsaturated ketone) group instead of the phenoxy-propanone moiety.
  • Key Differences: The conjugated enone system enhances electrophilicity, making it more reactive in Michael addition or cycloaddition reactions compared to the saturated ketone in 1-(4-Tert-butylphenoxy)propan-2-one .
  • Applications: Likely used in polymer chemistry or as a dienophile in Diels-Alder reactions.

1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one (CAS 33839-13-3)

  • Structure : tert-Butyl group at the meta position with a para-hydroxyl group on the phenyl ring.
  • Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. This contrasts with the ether linkage in the target compound, which reduces acidity and oxidative susceptibility .
  • Applications: Potential use in antioxidant or pharmaceutical intermediates due to phenolic properties.

3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one (CAS 142505-28-0)

  • Structure : Trifluoromethyl group adjacent to the ketone.
  • Key Differences : The electronegative trifluoromethyl group stabilizes the ketone via electron withdrawal, increasing resistance to nucleophilic attack. This enhances metabolic stability, making it valuable in agrochemicals or fluorinated drug candidates .

Substituent Position and Electronic Effects

  • Para vs. Meta Substitution : Compounds with tert-butyl at the para position (e.g., target compound) exhibit greater steric hindrance and symmetry compared to meta-substituted analogs (e.g., CAS 33839-13-3), affecting crystal packing and melting points .
  • Electron-Donating vs. Withdrawing Groups : Methoxy or hydroxyl substituents (e.g., 1-(4-Methoxy-2-methylphenyl)propan-1-one, CAS 53773-76-5) donate electrons via resonance, activating the ring toward electrophilic substitution. In contrast, trifluoromethyl or chloro groups (e.g., 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one) deactivate the ring .

Data Tables

Table 1. Comparative Analysis of this compound and Analogues

Compound Name CAS Number Key Functional Groups Substituent Position Key Properties Applications References
This compound - Phenoxy, propan-2-one Para High lipophilicity, steric bulk Pharmaceuticals, materials science
1-(4-tert-Butylphenyl)prop-2-en-1-one 46249-51-8 α,β-unsaturated ketone Para Electrophilic reactivity Polymer chemistry, Diels-Alder reactions
1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one 33839-13-3 Hydroxyl, propan-2-one Meta, para-hydroxyl Polar, antioxidant potential Antioxidants, drug intermediates
3-(4-tert-Butylphenyl)-1,1,1-trifluoropropan-2-one 142505-28-0 Trifluoromethyl, propan-2-one Para Metabolic stability, electronegativity Agrochemicals, fluorinated APIs
1-(4-Methoxy-2-methylphenyl)propan-1-one 53773-76-5 Methoxy, methyl, propan-1-one Para-methoxy, ortho-methyl Enhanced lipophilicity Fragrance intermediates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.